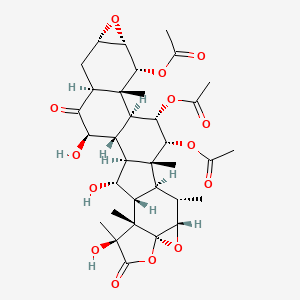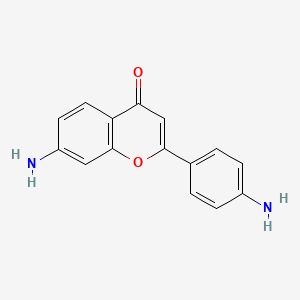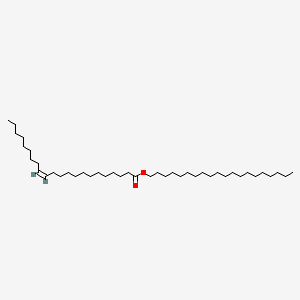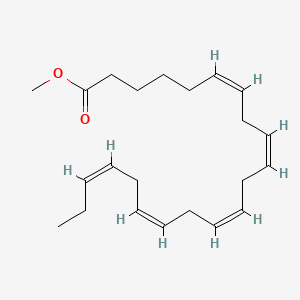![molecular formula C29H28Cl2N6O5 B592480 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen CAS No. 1437468-92-2](/img/new.no-structure.jpg)
1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] is a complex organic compound known for its significant applications in medicinal chemistry, particularly as an antifungal agent. This compound features a triazole ring, a dioxolane ring, and a dichlorophenyl group, which contribute to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] typically involves multiple steps:
Formation of the Dioxolane Ring: This step involves the reaction of a dichlorophenyl compound with a suitable diol under acidic conditions to form the dioxolane ring.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving an azide and an alkyne, often catalyzed by copper.
Methoxylation: The final step involves the methoxylation of the phenyl ring, which can be achieved using methanol and a strong acid or base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can reduce the triazole ring to form amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products:
Oxidized Derivatives: Various carboxylic acids and ketones.
Reduced Derivatives: Amines and other reduced forms of the triazole ring.
Substituted Products: Compounds with different functional groups replacing the halogens on the dichlorophenyl ring.
Applications De Recherche Scientifique
1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Primarily used as an antifungal agent, effective against a broad spectrum of fungal pathogens.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The antifungal activity of 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] is primarily due to its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. The compound targets the enzyme lanosterol 14α-demethylase, disrupting the production of ergosterol and leading to increased membrane permeability and cell death.
Comparaison Avec Des Composés Similaires
Fluconazole: Another triazole antifungal with a similar mechanism of action but different structural features.
Itraconazole: Shares the triazole ring and antifungal properties but has a different side chain structure.
Ketoconazole: An older antifungal with a similar mechanism but more side effects.
Uniqueness: 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] is unique due to its specific combination of the triazole ring, dioxolane ring, and dichlorophenyl group, which confer enhanced antifungal activity and selectivity compared to other compounds.
This detailed overview provides a comprehensive understanding of this compound], covering its synthesis, reactions, applications, mechanism, and comparisons with similar compounds
Propriétés
Numéro CAS |
1437468-92-2 |
|---|---|
Formule moléculaire |
C29H28Cl2N6O5 |
Poids moléculaire |
611.48 |
Nom IUPAC |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C29H28Cl2N6O5/c30-21-1-10-27(28(31)15-21)29(18-36-20-32-19-33-36)41-17-26(42-29)16-40-25-8-6-23(7-9-25)35-13-11-34(12-14-35)22-2-4-24(5-3-22)37(38)39/h1-10,15,19-20,26H,11-14,16-18H2/t26-,29-/m0/s1 |
Clé InChI |
JTWAQKSCKVRPBC-WNJJXGMVSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene](/img/structure/B592415.png)
